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Compound of Interest

Compound Name: Ocifisertib

Cat. No.: B1139152 Get Quote

In the landscape of targeted cancer therapies, Polo-like kinase (PLK) inhibitors have emerged

as a promising class of drugs that disrupt cell cycle progression in cancer cells, leading to

mitotic catastrophe and apoptosis. This guide provides a comparative analysis of the efficacy of

Ocifisertib (a PLK4 inhibitor) against other notable PLK inhibitors, namely Volasertib (a PLK1

inhibitor) and Rigosertib (a multi-kinase inhibitor with reported PLK1 activity). This comparison

is intended for researchers, scientists, and drug development professionals to provide an

objective overview based on available preclinical and clinical data.

Data Presentation: Quantitative Efficacy
Comparison
The following tables summarize the in vitro and clinical efficacy of Ocifisertib, Volasertib, and

Rigosertib.

Table 1: In Vitro Efficacy of PLK Inhibitors
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Inhibitor Target Ki
IC50
(Enzymatic)

Representat
ive Cell
Line IC50

Reference

Ocifisertib PLK4 0.26 nM 2.8 nM

A549 (lung):

5 nM,

OVCAR-3

(ovarian): 18

nM,

HCT116+/+

(colon): 4 nM

[1]

Volasertib PLK1 -

PLK1: 0.87

nM, PLK2: 5

nM, PLK3: 56

nM

HCT 116

(colon), NCI-

H460 (lung),

BRO

(melanoma),

and various

hematologic

cancer cell

lines

[2]

Rigosertib Multi-kinase - - -

Table 2: Clinical Efficacy of PLK Inhibitors
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Inhibitor Indication Trial Phase
Key Efficacy
Results

Reference

Ocifisertib
Acute Myeloid

Leukemia (AML)
Phase 1b/2

In 6 response-

evaluable AML

patients at the 96

mg dose, 50%

showed a

response after

one cycle. One

patient with

adverse genetics

achieved a

complete

remission with

incomplete count

recovery.

[3]

Volasertib
Acute Myeloid

Leukemia (AML)

Phase 2 (with

low-dose

cytarabine)

Objective

response rate:

31% (vs. 13.3%

with LDAC

alone). Median

overall survival:

8.0 months (vs.

5.2 months with

LDAC alone).

[4]
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Rigosertib

Myelodysplastic

Syndromes

(MDS)

Phase 3

Did not meet the

primary endpoint

of overall

survival. Median

OS was 8.2

months with

rigosertib vs. 5.8

months with best

supportive care

(not statistically

significant).

[5]

Myelodysplastic

Syndromes

(MDS)

Phase 1/2

In a subset of

patients,

rigosertib

stabilized bone

marrow blasts

and improved

peripheral blood

counts.

Responders had

a median

survival of 15.7

months versus

2.0 months for

non-responders.

Experimental Protocols
Ocifisertib In Vivo Xenograft Study Protocol (Summary)
A study on the in vivo efficacy of Ocifisertib involved the use of human cancer xenografts in

mice.[1][6] Mice bearing tumors were orally administered Ocifisertib at doses of 3.0 and 9.4

mg/kg.[1] Tumor growth was monitored over time to determine the extent of inhibition. The

maximum tolerated dose for once-daily oral administration was estimated to be between 7.5-

9.5 mg/kg.[1][6] The study also noted increased antitumor activity in PTEN-deficient xenografts

compared to PTEN wild-type xenografts.[1]
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Volasertib Phase 3 Clinical Trial Protocol in AML
(Summary)
This randomized, double-blind, placebo-controlled Phase 3 trial (NCT01721876) evaluated the

efficacy and safety of Volasertib in combination with low-dose cytarabine (LDAC) in patients

aged 65 years or older with previously untreated AML who were ineligible for intensive

induction therapy.[7] Patients were randomized to receive either Volasertib (350 mg

intravenously on days 1 and 15) plus LDAC (20 mg subcutaneously twice daily on days 1-10)

or placebo plus LDAC in 4-week cycles. The primary endpoint was the objective response rate,

with overall survival as a key secondary endpoint.[7]

Rigosertib Phase 3 Clinical Trial Protocol in MDS
(Summary)
The ONTIME Phase 3 trial was a multicenter, randomized, controlled study that enrolled 299

patients with higher-risk myelodysplastic syndromes (MDS) who had progressed on, failed, or

relapsed after therapy with hypomethylating agents.[5] Patients were randomized to receive

either intravenous Rigosertib plus best supportive care (BSC) or BSC alone. The primary

endpoint of the study was overall survival.[5]

Signaling Pathway and Experimental Workflow
Diagrams
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Polo-like Kinase (PLK) Signaling Pathway in Mitosis
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Caption: PLK signaling pathway in mitosis and points of intervention by inhibitors.
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General Experimental Workflow for Preclinical Efficacy
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Caption: A generalized workflow for preclinical evaluation of PLK inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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